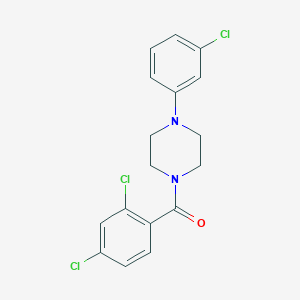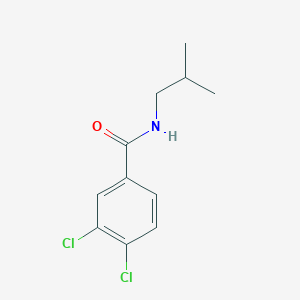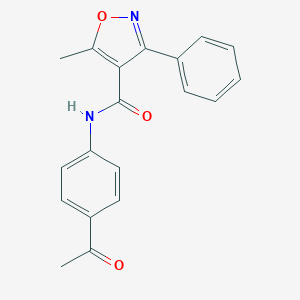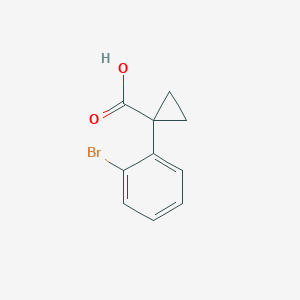
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCPP belongs to the family of piperazine derivatives and has been shown to have an impact on the central nervous system.
作用機序
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It inhibits the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in an enhancement of their signaling pathways, which may contribute to the therapeutic effects of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine.
生化学的および生理学的効果
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have an impact on several neurotransmitter systems, including the serotonin and dopamine systems. It has been shown to increase the concentration of these neurotransmitters in the synaptic cleft, leading to an enhancement of their signaling pathways. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has also been shown to have an impact on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to decrease the activity of the HPA axis, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which may make it difficult to study its long-term effects. Additionally, 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal studies, and further research is needed to determine its potential use in humans. Another area of interest is the study of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine's impact on other neurotransmitter systems, such as the norepinephrine and glutamate systems. Finally, more research is needed to determine the long-term effects of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine and its potential toxicity in humans.
合成法
The synthesis of 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine involves the reaction between 3-chloroaniline and 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine as a white crystalline solid with a melting point of 180-182°C.
科学的研究の応用
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been widely studied for its potential therapeutic properties. It has been shown to have an impact on the central nervous system, specifically on the serotonin and dopamine systems. 1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
CAS番号 |
197166-36-2 |
|---|---|
製品名 |
1-(3-Chlorophenyl)-4-(2,4-dichlorobenzoyl)piperazine |
分子式 |
C17H15Cl3N2O |
分子量 |
369.7 g/mol |
IUPAC名 |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H15Cl3N2O/c18-12-2-1-3-14(10-12)21-6-8-22(9-7-21)17(23)15-5-4-13(19)11-16(15)20/h1-5,10-11H,6-9H2 |
InChIキー |
VMKLWYVDWIXNDK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
その他のCAS番号 |
197166-36-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)